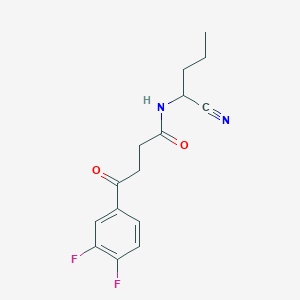
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1603108-27-5 . It has a molecular weight of 190.2 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring with an oxygen and two nitrogen atoms, which is characteristic of 1,2,4-oxadiazoles . The InChI code for this compound is 1S/C10H10N2O2/c1-7(13)9-11-10(14-12-9)8-5-3-2-4-6-8/h2-7,13H,1H3 .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 190.2 .Wissenschaftliche Forschungsanwendungen
Apoptosis Induction and Potential Anticancer Agents
Research has identified derivatives of 1,2,4-oxadiazole as novel apoptosis inducers, showing activity against breast and colorectal cancer cell lines. These compounds, through a cell-based chemical genetics approach, have been found to induce apoptosis, demonstrating potential as anticancer agents with identified molecular targets, such as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Photoluminescent Properties and Mesomorphic Behaviour
Oxadiazole derivatives have been synthesized and characterized for their photoluminescent properties and mesomorphic behaviour, displaying wide mesomorphic temperature ranges and strong blue fluorescence emissions. This indicates potential applications in materials science, particularly in liquid crystals and luminescent materials (Han et al., 2010).
Antimicrobial Activity
New oxadiazole derivatives derived from phenylpropionohydrazides have been synthesized and evaluated for their antibacterial and antifungal activities. Specific derivatives have shown significant activity against strains of S. aureus and P. aeruginosa, indicating the potential for these compounds in developing new antimicrobial agents (Fuloria et al., 2009).
Electron Transport Materials
Oxadiazole derivatives have been explored for their thermal, optical, and electrochemical properties, showing potential as electron-transporting or hole-blocking materials for organic optoelectronic devices. Their good thermal stabilities and low orbital levels make them promising candidates for enhancing the efficiency of such devices (Liu et al., 2007).
Anti-staphylococcal Activity and Drug Candidate Potential
1,3,4-Oxadiazole derivatives have demonstrated strong activity against several strains of Staphylococcus aureus. In silico studies of Lipinski’s Rule of Five and other molecular properties suggest these compounds, particularly certain N-acylhydrazones and oxadiazoles, as potential new drug candidates (Oliveira et al., 2012).
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Zukünftige Richtungen
The future directions for “1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol” and similar compounds could involve further exploration of their potential as anti-infective agents . Additionally, the development of new synthetic routes and the study of their chemical reactions could also be areas of future research .
Wirkmechanismus
Target of Action
“1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol” belongs to the class of compounds known as 1,2,4-oxadiazoles . Compounds in this class have been found to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities
Mode of Action
Many 1,2,4-oxadiazoles work by interacting with bacterial or viral proteins, disrupting their function and leading to the death of the pathogen .
Result of Action
Given its classification as a 1,2,4-oxadiazole, it may have potential anti-infective properties .
Eigenschaften
IUPAC Name |
1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)9-11-10(14-12-9)8-5-3-2-4-6-8/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSNTPZQRIEUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
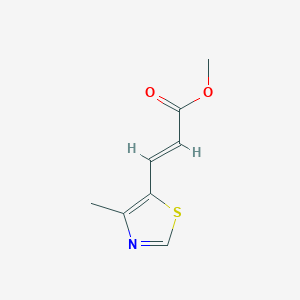
![(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine](/img/structure/B2720056.png)
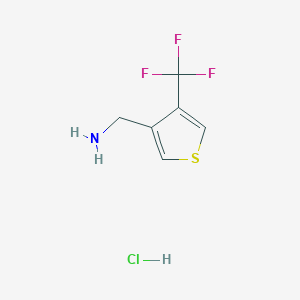
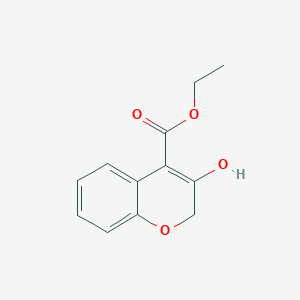
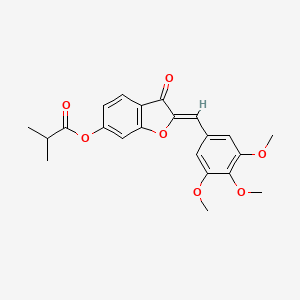

![N-[1-(Oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2720066.png)
![{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2720067.png)
![2-Methyl-6-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2720068.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2720069.png)
![Ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2720072.png)
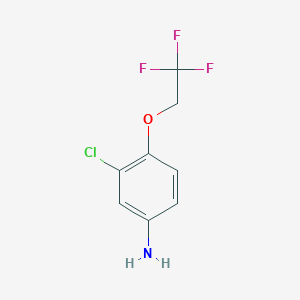
![tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2720075.png)
